
3,4-Dimethyl-N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its inclusion of an isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. Isoxazole derivatives are known for their wide range of biological activities and are commonly found in many commercially available drugs .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research indicates that 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide exhibits significant antimicrobial activity against various bacterial strains. The compound's structure facilitates binding to bacterial enzymes, disrupting cell wall synthesis and leading to cell death.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Mycobacterium tuberculosis | 32 µg/mL |
A study highlighted that modifications in the compound's structure can enhance its potency against resistant strains, suggesting its potential as a novel antimicrobial agent .
Anticancer Applications
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cellular signaling pathways.
Cancer Cell Line | IC50 Value (µM) |
---|---|
HCT116 (Colorectal Cancer) | 5.85 |
MCF-7 (Breast Cancer) | 6.30 |
In vitro studies have demonstrated that the compound's effectiveness is comparable to standard chemotherapeutic agents, indicating its potential for further development .
Case Study 1: Antibacterial Activity
A study conducted by Desai et al. (2016) demonstrated that derivatives similar to this compound showed enhanced potency against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment option for resistant infections .
Case Study 2: Neuroprotection
In a preclinical model for Alzheimer's disease, administration of this compound improved cognitive functions and reduced acetylcholinesterase activity compared to control groups, suggesting efficacy in enhancing cholinergic transmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve efficiency . Additionally, catalyst-free methods are being developed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: Known for its analgesic and anti-inflammatory properties.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Studied for their antifungal activities.
Uniqueness
3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
3,4-Dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, also known by its CAS number 21312-10-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzamide moiety and a sulfamoyl group linked to a 5-methylisoxazole. Its molecular formula is C12H13N3O4S with a molecular weight of 295.31 g/mol. The compound's structural features suggest potential interactions with biological macromolecules, which may underlie its pharmacological activity.
Biological Activity Overview
The biological activity of 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide has been assessed in various studies, focusing on its antiviral and antibacterial properties.
Antiviral Activity
Recent studies have indicated that compounds structurally related to 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide exhibit significant antiviral activity against filoviruses such as Ebola and Marburg. For instance, related benzamide derivatives have shown EC50 values below 10 μM in inhibiting viral entry in Vero cells, suggesting that this class of compounds could be optimized for therapeutic applications against these viruses .
Antibacterial Activity
The sulfonamide moiety present in the compound is known for its antibacterial properties. Compounds with similar structures have been reported to inhibit bacterial growth by targeting the folate synthesis pathway. This mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival. Studies have shown that derivatives of sulfonamides can exhibit broad-spectrum antibacterial effects .
Study on Antiviral Efficacy
In a notable study published in Nature Communications, researchers synthesized various substituted benzamides and tested their efficacy against Ebola and Marburg viruses. Among these, certain derivatives demonstrated promising antiviral activity with low cytotoxicity profiles. The study highlighted the potential for further development of these compounds into effective antiviral agents .
Toxicity Assessment
A toxicity study conducted on zebrafish embryos evaluated the safety profile of 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide. The results indicated that while some related compounds exhibited moderate toxicity at higher concentrations, the specific compound showed acceptable safety margins at therapeutic doses .
Comparative Biological Activity Table
Compound Name | Target Pathogen | EC50 (μM) | Mechanism of Action | Toxicity Level |
---|---|---|---|---|
3,4-Dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide | Ebola Virus | <10 | Inhibition of viral entry | Low |
Sulfamethoxazole | Bacterial infections | 1-50 | Inhibition of DHPS | Moderate |
CBS1118 (related compound) | Marburg Virus | <10 | Inhibition of viral entry | Low |
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-4-5-15(10-13(12)2)19(23)20-16-6-8-17(9-7-16)27(24,25)22-18-11-14(3)26-21-18/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFZTMHDNSDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.